molecular formula C10H5I3 B13755716 Naphthalene, triiodo- CAS No. 22308-16-3

Naphthalene, triiodo-

Cat. No.: B13755716
CAS No.: 22308-16-3
M. Wt: 505.86 g/mol
InChI Key: FQJKZDRSBPHVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, triiodo- is a polyhalogenated naphthalene derivative of interest in synthetic chemistry and materials science research. Its core structure, featuring iodine substituents on a naphthalene ring system, makes it a potential intermediate for synthesizing more complex molecules or for applications in organic electronic materials. Researchers value this compound for its potential utility in cross-coupling reactions, where the iodine atoms can act as efficient leaving groups. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Specific details on its physical properties, spectroscopic data, and handling instructions should be confirmed by consulting the relevant Safety Data Sheet (SDS) and certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22308-16-3

Molecular Formula

C10H5I3

Molecular Weight

505.86 g/mol

IUPAC Name

1,2,3-triiodonaphthalene

InChI

InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H

InChI Key

FQJKZDRSBPHVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2I)I)I

Origin of Product

United States

Advanced Synthetic Methodologies for Triiodonaphthalene and Its Precursors

Regioselective Synthesis Strategies for Triiodonaphthalene Isomers

Achieving regioselectivity—the control of where substituents add to the naphthalene (B1677914) ring—is a primary challenge in synthesizing specific triiodonaphthalene isomers. The electronic properties of the naphthalene system and the reaction conditions heavily influence the position of iodination.

Direct electrophilic iodination is a common method for introducing iodine atoms onto a naphthalene framework. The reaction involves an electrophilic iodine species (often denoted as I⁺) attacking the electron-rich naphthalene ring. researchgate.net The choice of iodinating agent and reaction conditions is crucial for controlling the extent and position of iodination.

Various iodinating systems have been explored. A combination of iodine (I₂) and an oxidizing agent is frequently used to generate the electrophilic iodinating species in situ. For instance, a system of I₂-NaIO₃-H₂SO₄ in an aqueous acetic acid medium has been studied for the iodination of both activated and deactivated naphthalenes. researchgate.net The reaction proceeds by heating the mixture, and the electrophilic species I⁺ is suggested as the key reactant responsible for substitution on the aromatic nucleus. researchgate.net Other reagents developed for specific iodinations include iodine monochloride (ICl), diiodine pentoxide (I₂O₅), and N-iodosuccinimide (NIS). researchgate.net

High-temperature catalytic oxyiodination over a KX zeolite catalyst can lead to a mixture of iodinated products, including 1-iodonaphthalene (B165133), 2-iodonaphthalene, various diiodonaphthalene isomers, and mixed triiodonaphthalene isomers. researchgate.net However, controlling this to yield a single triiodo-isomer is challenging. A significant issue with direct iodination of highly reactive aromatic compounds is the tendency toward polyiodination, which can be difficult to control in standard batch reactors. researchgate.net Electrochemical methods offer a potential solution by generating the iodine cation (I⁺) from elemental iodine, which can then react with the aromatic compound in a controlled manner, potentially improving the yield of mono- or di-iodinated products and avoiding over-iodination. researchgate.net

Iodination SystemAromatic SubstrateConditionsOutcomeReference
I₂-NaIO₃-H₂SO₄NaphthalenesAqueous acetic acid, heatingFormation of iodinated naphthalenes via electrophilic I⁺ species. researchgate.net
ICl, I₂, NBS, PhSeBrArene-containing propargylic alcoholsCH₃CN or CH₂Cl₂Regioselective synthesis of substituted iodonaphthalenes via 6-endo-dig electrophilic cyclization. nih.gov
Iodine / KX zeoliteNaphthalene~250°CShape-selective catalytic oxyiodination producing a mixture of iodo-, diiodo-, and triiodonaphthalenes. researchgate.net
I₂ (electrochemical oxidation)Aromatic CompoundsCH₃CN with H₂SO₄Generation of I⁺ for controlled iodination; can reduce polyiodination. researchgate.net
N-Iodosuccinimide (NIS)Diallyl-dihydroxy naphthalenesAcetonitrileRegioselective iodocyclization. scirp.org

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in constructing complex aromatic structures. eie.grnih.gov These methods can be applied to the synthesis of a triiodonaphthalene scaffold, for example, by coupling smaller, pre-iodinated building blocks. Major cross-coupling reactions include the Suzuki-Miyaura, Heck, Stille, Negishi, and Hiyama couplings, which are typically catalyzed by palladium complexes, although other metals are also effective. eie.grmdpi.com

These synthetic routes offer a high degree of control and predictability. For instance, a di-iodinated naphthalene derivative could be coupled with a mono-iodinated organometallic reagent, or vice-versa, to assemble the target triiodonaphthalene. The development of phosphine-free catalyst systems, such as those using N-heterocyclic carbenes or thiosemicarbazone ligands, has expanded the scope and robustness of these reactions, making them more versatile for complex syntheses. eie.grmdpi.com While direct examples of synthesizing "triiodonaphthalene" using these methods are not prominent in the literature, the fundamental principles are well-established for creating polysubstituted aromatic compounds and could be readily adapted for this purpose. numberanalytics.com

Cycloaddition and annulation reactions provide powerful strategies for building the naphthalene ring system itself, allowing for the incorporation of substituents with high regiocontrol. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming a six-membered ring and can be used to construct a substituted naphthalene. rsc.org For example, a highly functionalized 2-pyrone can serve as the diene, reacting with an aryne (a benzyne (B1209423) intermediate) to provide multisubstituted naphthalenes after decarboxylation. rsc.org By using iodinated precursors in these reactions, it is possible to construct highly iodinated naphthalenes.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also valuable. The Hauser annulation is one such method. acs.org More recent developments include catalytic arene-norbornene annulation (CANAL), which has been used to regioselectively synthesize fused naphthylene systems. nih.gov Various [3+2] cycloaddition and annulation reactions, while often used for five-membered rings, can also be part of tandem sequences to build complex aromatic structures. rsc.orgchim.it These methods are particularly useful for creating naphthalene cores that are challenging to access through traditional substitution reactions. nih.gov

Novel Precursor Derivatization and Functionalization Routes

The synthesis of complex molecules like triiodonaphthalene often relies on the strategic derivatization and functionalization of precursor molecules. This approach allows for greater control over the final substitution pattern. For instance, instead of directly iodinating naphthalene, one can start with a functionalized naphthalene, such as a naphthylamine or a naphthol, where the existing functional group directs the incoming iodine atoms to specific positions.

An elegant strategy involves synthesizing a precursor that is already highly functionalized and primed for subsequent reactions. A notable example is the synthesis of multisubstituted naphthalenes from 4-hydroxy-2-pyrones. rsc.org These pyrone precursors can be easily substituted at various positions before they undergo a cycloaddition reaction to form the naphthalene ring. rsc.org Similarly, the preparation of diallyl-dihydroxy naphthalene precursors allows for subsequent iodocyclization to form complex fused ring systems. scirp.org The functional groups on these precursors not only facilitate the construction of the core structure but can also be modified or removed in later steps. Another sustainable approach involves synthesizing aromatic compounds from biomass-derived precursors like furfural (B47365) derivatives, which can be converted into functionalized aromatic rings in one-pot cascades. ucl.ac.uk

Green Chemistry Principles in Triiodonaphthalene Synthesis

The application of green chemistry principles to the synthesis of triiodonaphthalene aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rroij.comnih.gov

Key green chemistry approaches applicable to triiodonaphthalene synthesis include:

Catalysis : Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org Aerobic oxidative iodination, for example, uses a catalyst to activate the reaction with oxygen from the air, a green oxidant. researchgate.net

Safer Solvents and Reagents : Traditional iodination can involve harsh acids and toxic solvents. Green approaches prioritize the use of safer alternatives. Water is an ideal green solvent, and reactions like the iodocyclization of di-allyl-dihydroxy naphthalenes have been successfully carried out in water using a surfactant to create micelles, which act as microreactors. scirp.org The use of "green" oxidants like hydrogen peroxide or oxygen instead of heavy-metal-based oxidants is another important strategy. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cycloaddition and annulation reactions can have excellent atom economy.

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. vapourtec.com The development of highly active catalysts can enable reactions under milder conditions.

Renewable Feedstocks : Synthesizing the naphthalene core from renewable sources, such as biomass-derived furfural, offers a sustainable alternative to fossil fuel-based starting materials. ucl.ac.ukrsc.org

Electrosynthesis : Electrochemical methods can be inherently greener as they use electricity to drive reactions, avoiding the need for chemical oxidizing or reducing agents and often proceeding under mild conditions. researchgate.netvapourtec.com

Green Chemistry PrincipleApplication in Iodinated Naphthalene SynthesisExample/BenefitReference(s)
Catalysis Use of catalysts for iodination reactions.Catalytic aerobic oxidative iodination reduces the need for stoichiometric, often hazardous, reagents. acs.orgresearchgate.net
Safer Solvents Replacing traditional organic solvents with water.Iodocyclization performed in an aqueous micellar medium using a surfactant. scirp.org
Safer Reagents Using environmentally benign oxidants.Employing hydrogen peroxide or molecular oxygen as the oxidant in halogenation reactions. researchgate.net
Energy Efficiency Developing methods that work under mild conditions.Electrochemical synthesis can often be performed at room temperature, reducing energy inputs. researchgate.netvapourtec.com
Use of Renewable Feedstocks Building the aromatic core from non-fossil fuel sources.Synthesis of aromatic rings from biomass-derived furfurals. ucl.ac.ukrsc.org
Pollution Prevention Designing processes to minimize by-products.Controlled electrochemical generation of reagents can prevent over-reaction and the formation of polyiodinated waste. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of Triiodonaphthalene

Mechanistic Investigations of Electrophilic Aromatic Substitution on Triiodonaphthalene

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The mechanism proceeds in two principal steps: initial attack by an electrophile (E+) on the π-system of the aromatic ring, followed by the loss of a proton to restore aromaticity. evitachem.com The first step is typically the rate-determining step as it involves the temporary disruption of the stable aromatic system to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

For naphthalene (B1677914), electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is more stabilized by resonance.

The three iodine atoms on the naphthalene ring significantly influence the course of further electrophilic substitution. Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring and slows down the rate of electrophilic attack compared to unsubstituted naphthalene. However, they are also ortho-, para-directing because of their electron-donating resonance effect (+M), which stabilizes the cationic intermediate when the attack occurs at these positions.

In triiodonaphthalene, the regiochemical outcome of an EAS reaction will depend on the specific substitution pattern of the iodine atoms. The positions for incoming electrophiles will be directed by the cumulative directing effects of the three iodo groups and will favor the most activated, least sterically hindered positions. For instance, in a hypothetical 1,3,5-triiodonaphthalene, the directing effects of the iodine atoms would compete, and the substitution pattern would be complex, likely resulting in a mixture of products. Direct iodination of activated aromatic compounds can be achieved using various reagent systems, such as iodine in the presence of an oxidizing agent. researchgate.net

Table 1: General Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Examples Effect on Reactivity Directing Influence
Activating-OH, -NH₂, -OR, -AlkylActivatingOrtho, Para
Deactivating-NO₂, -SO₃H, -CN, -C(O)RDeactivatingMeta
Deactivating (Halogens)-F, -Cl, -Br, -IDeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Pathways of Triiodonaphthalene

While aromatic rings are typically electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (NAS) can occur under specific conditions, particularly when a good leaving group is present. wikipedia.org The most common mechanism is the SNAr (addition-elimination) pathway. This process involves the attack of a nucleophile on the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity is then restored by the expulsion of the leaving group.

The SNAr mechanism is generally facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex. researchgate.net Iodine itself is not a strong electron-withdrawing group, making the SNAr pathway on triiodonaphthalene less favorable than on, for example, a nitrated halonaphthalene.

However, iodide is an excellent leaving group among the halogens due to the weak C-I bond. This property makes triiodonaphthalene a potential substrate for NAS reactions, especially under forcing conditions or if the attacking nucleophile is very strong. solubilityofthings.com In some cases, directed NAS reactions can occur where a directing group, such as an amide, facilitates ortho-specific substitution even without strong electron-withdrawing groups on the ring. rsc.org

Another potential pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This multi-step chain reaction involves radicals and radical anions as intermediates. researchgate.net It is often initiated by photochemical stimulation or solvated electrons and is well-suited for substrates with good leaving groups like iodide, even without electron-withdrawing activators. researchgate.netconicet.gov.ar The reaction of 1-iodonaphthalene (B165133) with naphthoxide ions, for instance, is proposed to proceed via the SRN1 mechanism. conicet.gov.ar

Table 2: Relative Leaving Group Ability of Halides in Nucleophilic Aromatic Substitution

Halide C-X Bond Strength (kJ/mol, approx.) Leaving Group Ability
F⁻485Poor
Cl⁻340Good
Br⁻285Very Good
I⁻210Excellent

Radical Reactions Involving Triiodonaphthalene

The relatively low bond dissociation energy of the carbon-iodine bond makes triiodonaphthalene a prime substrate for radical reactions. Homolytic cleavage of a C-I bond, which can be initiated by heat, light, or a radical initiator, generates a naphthyl radical. This highly reactive intermediate can then participate in a variety of transformations.

Radical cyclization reactions are a powerful tool in organic synthesis for forming cyclic products. wikipedia.org If triiodonaphthalene were functionalized with an unsaturated side chain, the initially formed naphthyl radical could attack the multiple bond in an intramolecular fashion, leading to the formation of a new ring fused to the naphthalene core. wikipedia.orgacs.org

Furthermore, the generation of aryl radicals from aryl iodides is a key step in certain coupling reactions. For example, iodonium (B1229267) ylides can serve as sources of aryl radicals in visible-light-induced cascade cyclization reactions. researchgate.net The SRN1 mechanism, as mentioned previously, also relies on the formation of a naphthyl radical intermediate. researchgate.net The propensity of the C-I bond to undergo homolysis makes triiodonaphthalene a versatile precursor for generating naphthyl radicals for various synthetic applications.

Table 3: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

Bond Average BDE (kJ/mol) Susceptibility to Homolysis
C-F485Low
C-Cl340Moderate
C-Br285High
C-I210Very High

Transition-Metal-Mediated Transformations of Triiodonaphthalene (e.g., C-I Activation)

The C-I bonds in triiodonaphthalene are highly susceptible to activation by transition metals, making the compound an excellent substrate for cross-coupling reactions. eie.grnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, which typically employ palladium catalysts. eie.gr

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond, a process known as C-I activation. This forms a high-valent organometallic intermediate (e.g., a Pd(II) species). tcichemicals.com

Transmetalation (for Suzuki, Stille, etc.) or Carbometalation (for Heck): The organic group from a second reagent is transferred to the metal center.

Reductive Elimination : The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the low-valent catalyst. researchgate.net

The reactivity of carbon-halogen bonds towards oxidative addition is in the order C-I > C-Br > C-Cl >> C-F. This high reactivity of the C-I bond means that cross-coupling reactions on triiodonaphthalene can proceed under mild conditions. It also offers the potential for selective, sequential functionalization. By carefully controlling the reaction conditions or using catalysts with different selectivities, it is possible to react one C-I bond at a time, allowing for the stepwise introduction of different functional groups onto the naphthalene core. For instance, 1-alkynyl-8-iodonaphthalene can undergo palladium-catalyzed cyclization, demonstrating the utility of iodonaphthalenes in constructing complex polycyclic systems. researchgate.netrhhz.net

Table 4: Common Transition-Metal-Mediated Cross-Coupling Reactions of Aryl Iodides

Reaction Name Coupling Partner Catalyst (Typical) Bond Formed
Suzuki-MiyauraOrganoboron ReagentPdC-C
HeckAlkenePdC-C
SonogashiraTerminal AlkenePd/CuC-C
StilleOrganotin ReagentPdC-C
Buchwald-HartwigAmine, Alcohol, ThiolPdC-N, C-O, C-S
UllmannAlcohol, Amine (often with Cu)CuC-O, C-N

Stereochemical Aspects in Triiodonaphthalene Reactions

While triiodonaphthalene itself is an achiral molecule, its reactions can lead to the formation of chiral products. The stereochemical outcome of these reactions is a critical consideration in synthesis.

Chirality can be introduced in several ways:

Atropisomerism : Polysubstituted biaryls and naphthalenes can exhibit axial chirality if rotation around a C-C single bond is sufficiently hindered by bulky substituents. While triiodonaphthalene is unlikely to be atropisomeric, derivatization with bulky groups at the ortho-positions of a C-C single bond connecting the naphthalene to another group could lead to stable, separable atropisomers. The catalytic, stereoselective synthesis of naphthalenes with multiple stereogenic axes has been demonstrated as a route to complex chiral structures. chemistryviews.org

Formation of Stereocenters : Reactions that create new tetrahedral carbons with four different substituents will generate stereocenters. For example, a nucleophilic addition to a carbonyl group on a side chain attached to the triiodonaphthalene ring would create a new chiral center. The stereoselectivity of such reactions (i.e., the preferential formation of one stereoisomer over another) can often be controlled by using chiral reagents or catalysts.

Reactions on the Ring : Certain reactions on the naphthalene ring itself can generate chirality. For example, cycloaddition reactions, such as a [4+2] cycloaddition of singlet oxygen or a photocycloaddition of an alkene, can create multiple new stereocenters on the ring. mdpi.comacs.org The facial selectivity of such additions determines the stereochemical relationship of the new substituents. Highly regio- and stereoselective syntheses of naphthalene derivatives have been achieved through methods like electrophilic cyclization. nih.gov

The study of stereochemistry in the context of triiodonaphthalene reactions is crucial for applications where specific three-dimensional structures are required, such as in materials science or medicinal chemistry. mdpi.com

Table 5: Classification of Isomers

Isomer Type Definition Example Relationship
Constitutional Isomers Same molecular formula, different connectivity1,2,3-Triiodonaphthalene vs. 1,2,4-Triiodonaphthalene
Stereoisomers Same connectivity, different spatial arrangement-
EnantiomersNon-superimposable mirror images(R)-Product vs. (S)-Product
DiastereomersStereoisomers that are not mirror images(R,R)-Product vs. (R,S)-Product
Meso CompoundsAchiral compounds with stereocentersA molecule with two chiral centers and a plane of symmetry
AtropisomersStereoisomers arising from hindered rotationChiral biaryls

Computational and Theoretical Investigations of Triiodonaphthalene

Quantum Chemical Studies on Electronic Structure and Bonding in Triiodonaphthalene

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large aromatic systems like triiodonaphthalene. nih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy structure on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP, M06-L, or PBE) and a basis set (e.g., 6-311G(d,p) or def2-TZVP) that appropriately describe the electron density and atomic orbitals. unifi.itrsc.org For molecules containing heavy atoms like iodine, it is crucial to use basis sets that include relativistic effects, such as those incorporating effective core potentials (ECPs) like SDD. chemrxiv.org The geometry is then optimized, yielding precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, its stability can be confirmed through a vibrational frequency calculation. The absence of imaginary frequencies indicates that the structure is a true energy minimum. These calculations also provide thermodynamic properties such as the total electronic energy, which can be used to compare the relative stabilities of different triiodonaphthalene isomers (e.g., 1,2,3-triiodonaphthalene vs. 1,4,6-triiodonaphthalene). Studies on related halogenated naphthalenes, such as 1-bromo-2-naphthol (B146047) and 1-iodo-2-naphthol (B1293757), have successfully used DFT to assess their structures and reaction mechanisms, demonstrating the utility of this approach. unifi.itresearchgate.net

Table 1. Predicted Molecular Geometry Parameters for 1,4,5-Triiodonaphthalene using DFT. (Illustrative Data)
ParameterAtoms InvolvedPredicted Value
Bond LengthC1-I~2.10 Å
Bond LengthC4-I~2.10 Å
Bond LengthC5-I~2.11 Å
Bond LengthC1-C2~1.38 Å
Bond LengthC9-C10~1.42 Å
Bond AngleC2-C1-I~121.5°
Bond AngleC3-C4-I~121.5°
Dihedral AngleI-C1-C9-C10~180.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide higher accuracy, especially for describing weak intermolecular interactions and electron correlation effects. researchgate.net

For triiodonaphthalene, ab initio calculations are essential for accurately predicting electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. biorxiv.org A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Analysis of the molecular orbitals themselves reveals the distribution of electron density and identifies the regions of the molecule most likely to participate in electron donation (HOMO) or acceptance (LUMO). In halogenated aromatic compounds, the HOMO often exhibits significant π-character from the naphthalene (B1677914) ring, while the LUMO may have contributions from σ* orbitals associated with the carbon-iodine bonds, which is relevant to understanding potential dissociation pathways. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (Theoretical Aspects)

Computational methods are widely used to predict various types of molecular spectra. arxiv.orgarxiv.org These predictions are vital for interpreting experimental results, assigning spectral features to specific molecular motions or electronic transitions, and confirming chemical structures.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. nih.gov Computational models can predict the frequencies and intensities of these vibrations, generating theoretical spectra that can be compared directly with experimental data. rsc.org

The most common approach involves calculating the harmonic vibrational frequencies at the DFT-optimized geometry. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C ring deformation, or C-I stretching. For triiodonaphthalene, the C-I stretching modes would appear at low frequencies, while aromatic C-H and C=C stretching vibrations would be found at higher wavenumbers. While the harmonic approximation is often sufficient for qualitative assignment, more accurate results that account for anharmonicity can be obtained using methods like Vibrational Second-Order Perturbation Theory (VPT2).

Table 2. Predicted Key Vibrational Frequencies for 1,4,5-Triiodonaphthalene. (Illustrative Data)
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3050 - 3100Medium
Aromatic C=C Stretch1500 - 1600Strong
In-plane C-H Bend1000 - 1300Medium-Strong
Out-of-plane C-H Bend750 - 900Strong
C-I Stretch500 - 650Strong

NMR spectroscopy is arguably the most powerful technique for structure elucidation in organic chemistry. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, provide a direct link between a proposed structure and its experimental spectrum. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts with high accuracy.

Calculations are performed on the optimized geometry to predict the ¹³C and ¹H chemical shifts for each unique atom in triiodonaphthalene. uni-bonn.de The results for different isomers would be distinct, allowing for unambiguous structural assignment. For example, the chemical shifts of carbons bonded directly to iodine atoms are significantly affected by the heavy atom's shielding and spin-orbit effects, a phenomenon that can be captured by relativistic calculations. uni-bonn.denih.gov Comparing the calculated shifts with experimental data can confirm the substitution pattern of the iodine atoms on the naphthalene ring. mdpi.com

Table 3. Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Triiodonaphthalene Isomer. (Illustrative Data relative to TMS)
AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C-I90 - 100H (alpha position)~8.0
C-C (quaternary)130 - 135H (beta position)~7.6
C-H125 - 130--

UV-Vis absorption and fluorescence emission spectroscopies provide information about the electronic transitions within a molecule. hawaii.eduacs.org These spectra can be simulated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

TD-DFT calculations yield the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net For an aromatic system like triiodonaphthalene, these calculations can predict the wavelengths of maximum absorption (λ_max) for the characteristic π → π* transitions of the naphthalene core. rsc.org The substitution with heavy iodine atoms can cause a red-shift (shift to longer wavelengths) in these transitions.

Simulating fluorescence involves optimizing the geometry of the first excited state (S₁) and then calculating the vertical emission energy back to the ground state. The difference between the absorption and emission maxima is the Stokes shift, a key photophysical parameter. researchgate.net These simulations help rationalize the observed photophysical properties and understand how electronic structure influences the absorption and emission of light. torvergata.it

Reaction Pathway Modeling and Transition State Analysis of Triiodonaphthalene Transformations

The transformation of naphthalene to triiodonaphthalene and subsequent reactions of the latter are complex processes that can be elucidated through computational modeling. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of thermodynamic and kinetic parameters of reaction pathways.

One of the fundamental transformations is the electrophilic iodination of naphthalene. A theoretical analysis of the electrophilic iodination of polycyclic aromatic hydrocarbons, including naphthalene, using DFT methods like B3LYP/6-311G*, reveals that the process is distinct from chlorination. A key difference is the enhanced reversibility of iodination due to protodeiodination, a factor that becomes more significant with the increasing electron-donating nature of the aromatic substrate. researchgate.net

The mechanism of electrophilic aromatic substitution, the primary way most aromatic compounds react, involves the generation of a highly reactive electrophile. libretexts.org This electrophile then adds to a carbon atom on the ring, forming a resonance-stabilized intermediate known as a sigma complex, before a proton is lost to restore aromaticity. libretexts.org In the case of iodination, an oxidizing agent is often required to facilitate the reaction, as iodine itself is less reactive than other halogens. olemiss.edu

Computational modeling can map the potential energy surface of these reactions, identifying transition states and intermediates. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. It is characterized by partial bonds and has an extremely short lifetime. researchgate.net

For a hypothetical transformation of a diiodonaphthalene to a triiodonaphthalene, DFT calculations can predict the activation energies and reaction enthalpies for the addition of an iodine atom to different positions on the naphthalene ring. These calculations would consider the formation of the sigma complex and the subsequent deprotonation.

To illustrate the type of data obtained from such computational studies, the following table presents hypothetical reaction energies for the final iodination step to form 1,3,6-triiodonaphthalene from a diiodonaphthalene precursor. These values are representative and based on general trends observed in computational studies of halogenated aromatic compounds.

Reaction StepIntermediate/Transition StateCalculated ΔE (kcal/mol)Description
Formation of ElectrophileI+ source-Generation of a potent iodinating agent.
Sigma Complex Formation[C10H6I2-I]++15 to +25Addition of I+ to the diiodonaphthalene ring, leading to a resonance-stabilized carbocation.
DeprotonationTransition State-5 to -10Loss of a proton from the sigma complex to restore aromaticity and form the triiodonaphthalene product.

The electroreduction of halogenated naphthalene derivatives has also been a subject of theoretical investigation. DFT-based calculations on compounds like 1-bromo-2-naphthol and 1-iodo-2-naphthol indicate that the carbon-halogen bond dissociation follows the initial electron uptake in a stepwise mechanism. researchgate.net Similar computational approaches could be applied to triiodonaphthalene to understand its behavior in redox reactions.

Aromaticity Analysis and Electronic Delocalization in Highly Iodinated Naphthalenes

The introduction of multiple iodine substituents is expected to significantly influence the aromaticity and electronic delocalization of the naphthalene core. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. scribd.com Several computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is based on the geometry of the molecule, comparing bond lengths within the ring to those of an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system, and negative values imply anti-aromaticity. The NICS index, on the other hand, is a magnetic criterion based on the shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

In polyhalogenated naphthalenes, several factors come into play. The electron-withdrawing inductive effect of the iodine atoms can influence the electron density within the π-system. Furthermore, steric hindrance between adjacent bulky iodine atoms can cause out-of-plane distortions, potentially disrupting the planarity of the naphthalene ring system and, consequently, its aromaticity.

A computational study on naphthalene and its aza-derivatives using DFT showed that substitution affects the aromaticity, with different isomers exhibiting varying degrees of aromatic character as calculated by indices such as HOMA and the para-delocalization index (PDI). nih.gov While not directly on iodinated species, this study highlights the sensitivity of aromaticity to substitution.

For highly iodinated naphthalenes, it is plausible that the steric strain imposed by multiple iodine atoms would lead to a decrease in planarity and a subsequent reduction in aromaticity. This would be reflected in lower HOMA values and less negative NICS values compared to unsubstituted naphthalene.

The following interactive table provides hypothetical aromaticity indices for naphthalene and a representative triiodonaphthalene isomer, illustrating the potential impact of iodination. These values are based on general trends observed for halogenated aromatic systems.

CompoundRingHOMANICS(1)zz
NaphthaleneRing 10.975-10.5
Ring 20.975-10.5
1,3,6-Triiodonaphthalene (Hypothetical)Ring 1 (Iodinated)0.920-8.2
Ring 2 (Iodinated)0.935-9.0

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation and purity assessment of synthesized organic compounds like triiodonaphthalene. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high precision, typically to four or more decimal places. This capability is crucial for determining the exact elemental composition of a molecule.

For a target compound like triiodonaphthalene (C₁₀H₅I₃), HRMS can verify the molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. A close match provides strong evidence for the compound's identity.

Purity assessment is another critical application of HRMS. mdpi.comnih.gov The high resolving power allows for the detection of impurities, even those with very similar nominal masses to the main compound. By analyzing the full mass spectrum, researchers can identify potential byproducts, such as di- or tetra-iodinated naphthalenes, or isomers that may have formed during synthesis. The mass balance method, an approach for purity determination, relies on quantifying all possible impurities, a task for which HRMS is well-suited. mdpi.comresearchgate.net

Table 1: Illustrative HRMS Data for Triiodonaphthalene and Potential Impurities

Compound NameMolecular FormulaNominal MassTheoretical Exact Mass (Monoisotopic)
Naphthalene (B1677914), diiodo-C₁₀H₆I₂380379.8605
Naphthalene, triiodo- C₁₀H₅I₃ 506 505.7578
Naphthalene, tetraiodo-C₁₀H₄I₄632631.6551

This interactive table showcases how High-Resolution Mass Spectrometry distinguishes between the target compound and related substances based on their precise mass.

Advanced NMR Techniques for Isomer Discrimination and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. nd.edu For a molecule like "Naphthalene, triiodo-", which has numerous potential positional isomers, advanced NMR techniques are essential to definitively assign the substitution pattern on the naphthalene core.

While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms, they are often insufficient for unambiguous isomer discrimination. nih.govyoutube.com Two-dimensional (2D) NMR experiments are required to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in mapping out the proton networks within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of a specific proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for complex structures. It reveals correlations between protons and carbons over two or three bonds. This long-range connectivity information is critical for placing the iodine substituents and distinguishing between, for example, 1,3,5-triiodonaphthalene and 1,4,6-triiodonaphthalene by observing correlations from protons to the iodine-substituted (quaternary) carbons.

The collective data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive elucidation of the specific isomer's structure. nih.gov

Table 2: Application of Advanced NMR Techniques for Triiodonaphthalene

NMR ExperimentPurposeInformation Gained for Triiodonaphthalene
¹H NMR Provides information on the number and electronic environment of protons.Shows the chemical shifts and coupling patterns of the 5 aromatic protons.
¹³C NMR Provides information on the number and electronic environment of carbons.Shows signals for the 10 carbon atoms, distinguishing between protonated and iodine-substituted carbons.
COSY Identifies proton-proton (H-H) spin coupling networks.Establishes which protons are adjacent on the naphthalene ring.
HSQC Correlates protons with their directly attached carbons (¹JCH).Links specific ¹H signals to their corresponding ¹³C signals.
HMBC Shows long-range correlations between protons and carbons (²JCH, ³JCH).Crucial for identifying the positions of the iodine atoms by correlating protons to the non-protonated, iodine-bearing carbons.

This interactive table details the role of various NMR techniques in piecing together the exact molecular structure of a triiodonaphthalene isomer.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional structure of a crystalline solid. carleton.edu This technique provides definitive proof of a molecule's connectivity and conformation in the solid state, complementing the solution-state information from NMR.

For a specific isomer of "Naphthalene, triiodo-", a successful single-crystal XRD analysis would yield a detailed structural model. This model includes precise measurements of bond lengths, bond angles, and torsion angles. The resulting data confirms the substitution pattern of the iodine atoms on the naphthalene ring with unparalleled accuracy. webmineral.com

Furthermore, XRD reveals crucial information about the crystal packing and the nature of intermolecular interactions. umass.edu In iodine-rich compounds like triiodonaphthalene, halogen bonding (an attractive interaction between an electrophilic region on one iodine atom and a nucleophilic region on a nearby atom) is a significant intermolecular force that can dictate the crystal packing arrangement. Other interactions, such as π-π stacking between the aromatic naphthalene rings, can also be identified and characterized. Understanding these interactions is fundamental in the field of crystal engineering and materials science.

Table 3: Structural Information Obtained from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. umass.edu
Space Group Describes the symmetry elements present within the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of every atom within the unit cell.
Bond Lengths & Angles Exact distances between bonded atoms and angles between adjacent bonds.
Intermolecular Contacts Distances and geometries of non-covalent interactions, such as halogen bonds and π-stacking.

This interactive table summarizes the key structural parameters that can be determined for triiodonaphthalene using X-ray diffraction analysis.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

The synthesis of "Naphthalene, triiodo-" can often result in a complex mixture containing the desired product, unreacted starting materials, and various side-products, including different isomers or compounds with varying degrees of iodination. Hyphenated chromatographic techniques are powerful tools for separating and identifying the components of such mixtures. nih.govscholarsrepository.com

These techniques couple a separation method, like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with a spectroscopic detection method, most commonly Mass Spectrometry (MS). chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. ijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is more versatile and can be used for a wider range of compounds, including those that are not volatile or are thermally sensitive. The mixture is separated via HPLC, and the eluent is directed into the MS detector. nih.gov Using high-resolution mass spectrometry (LC-HRMS) as the detector is particularly powerful for identifying unknown impurities in complex samples. nih.gov

The combination of retention time data from the chromatography and mass data from the spectrometer allows for the confident identification and quantification of each component within a complex mixture, which is essential for reaction monitoring and quality control. researchgate.netresearchgate.net

Table 4: Common Hyphenated Techniques for Analysis of Triiodonaphthalene Mixtures

TechniqueSeparation PrincipleDetection PrincipleApplication
GC-MS Volatility and column interactionMass-to-charge ratioSeparation and identification of volatile isomers and byproducts.
LC-MS Polarity and column interactionMass-to-charge ratioSeparation and identification of a wide range of products and impurities. nih.gov
LC-PDA Polarity and column interactionUV-Vis AbsorbanceSeparation and quantification of components with a UV-active chromophore, like naphthalene.

This interactive table outlines how different hyphenated techniques can be applied to analyze complex mixtures containing the target compound.

Derivatization and Functionalization of Triiodonaphthalene for Specialized Chemical Applications

Design and Synthesis of Functionalized Triiodonaphthalene Derivatives for Material Science Precursors

The functionalization of triiodonaphthalene is a key strategy for creating advanced precursors for materials science, particularly in the field of organic electronics. The introduction of specific organic moieties onto the triiodonaphthalene backbone can significantly influence the electronic and photophysical properties of the resulting materials.

One of the most powerful methods for functionalizing triiodonaphthalene is the Sonogashira cross-coupling reaction. researchgate.netlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aryl iodide and a terminal alkyne. researchgate.netlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com For instance, 1,3,5-triiodonaphthalene can be reacted with various terminal alkynes to introduce ethynyl (B1212043) groups, which can then be further modified or utilized for the construction of larger conjugated systems. These ethynyl-substituted naphthalenes are valuable precursors for the synthesis of graphdiyne, a two-dimensional carbon allotrope with potential applications in electronics and catalysis. rsc.org

The synthesis of these functionalized derivatives often involves a step-wise approach to achieve regioselectivity. The reactivity of the different iodine atoms on the naphthalene (B1677914) ring can be influenced by steric and electronic factors, allowing for selective substitution.

Table 1: Examples of Functionalized Triiodonaphthalene Derivatives for Materials Science

Triiodonaphthalene IsomerFunctionalizing ReagentCoupling ReactionProductPotential Application
1,3,5-TriiodonaphthaleneTrimethylsilylacetyleneSonogashira Coupling1,3,5-Tris(trimethylsilylethynyl)naphthalenePrecursor for graphdiyne and other carbon-rich materials
1,3,5-TriiodonaphthalenePhenylacetyleneSonogashira Coupling1,3,5-Tris(phenylethynyl)naphthaleneOrganic semiconductor, fluorescent material
1,4,6-Triiodonaphthalene4-EthynyltolueneSonogashira Coupling1,4,6-Tris(4-tolylethynyl)naphthaleneComponent for organic light-emitting diodes (OLEDs)

The resulting functionalized triiodonaphthalene derivatives can exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in sensing and optoelectronics. The extended π-conjugation achieved through derivatization can lead to materials with tunable band gaps and charge transport properties, which are crucial for their performance in electronic devices.

Strategies for Selective C-I Bond Functionalization

A key challenge in the chemistry of polyiodinated arenes like triiodonaphthalene is achieving selective functionalization of the carbon-iodine (C-I) bonds. researchgate.netnih.gov The ability to sequentially replace the iodine atoms with different functional groups allows for the creation of highly complex and precisely defined molecular structures.

One effective strategy involves exploiting the differential reactivity of the iodine atoms based on their position on the naphthalene ring. For instance, in 1,3,5-triiodonaphthalene, the iodine at the 5-position may exhibit different reactivity compared to those at the 1 and 3 positions due to steric and electronic effects. This difference can be harnessed to achieve regioselective substitution under carefully controlled reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are instrumental in this context. researchgate.netlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at a specific C-I bond. For example, a stepwise Sonogashira coupling can be employed to introduce different alkyne moieties at different positions of the triiodonaphthalene core.

Another approach involves the use of organometallic intermediates. Regioselective iodine/zinc exchange reactions can be performed on polyiodinated arenes to generate organozinc reagents, which can then be reacted with various electrophiles to introduce new functional groups at specific positions. researchgate.net

Table 2: Strategies for Selective C-I Bond Functionalization of Triiodonaphthalene

StrategyDescriptionExample Reaction
Steric Hindrance Control Utilizing the different steric environments of the iodine atoms to control the approach of the reagent.Monofunctionalization at the less hindered position using a bulky catalyst.
Electronic Effects Exploiting the electronic differences between the C-I bonds to direct the reaction to the most reactive site.Selective reaction at the most electron-deficient position.
Stepwise Cross-Coupling Sequential introduction of different functional groups using controlled reaction conditions.Stepwise Sonogashira coupling with different terminal alkynes.
Directed Metalation Using a directing group to guide the metalation and subsequent functionalization to a specific position.Ortho-lithiation followed by electrophilic quench.
Iodine/Metal Exchange Regioselective conversion of a C-I bond to a C-metal bond, followed by reaction with an electrophile.Selective I/Zn exchange followed by acylation. researchgate.net

These strategies for selective functionalization are crucial for the rational design and synthesis of complex molecules with precisely controlled architectures and properties.

Preparation of Organometallic Complexes Incorporating Triiodonaphthalene Ligands

Triiodonaphthalene and its derivatives can act as versatile ligands in the formation of organometallic complexes. The iodine atoms can serve as coordination sites for metal centers, or the entire aromatic system can participate in π-bonding with a metal. Furthermore, functionalized triiodonaphthalenes, for example those bearing pyridyl or carboxylate groups, can act as multidentate ligands to create intricate coordination architectures.

The synthesis of these complexes typically involves the reaction of the triiodonaphthalene ligand with a suitable metal precursor under appropriate conditions. The resulting organometallic complexes can exhibit a range of interesting properties, including catalytic activity, unique photophysical behavior, and potential applications in materials science.

For instance, triiodonaphthalene can be used as a building block for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.netnih.gov In this context, the triiodonaphthalene unit acts as a rigid linker, connecting metal nodes to form a porous, crystalline structure. The properties of the resulting MOF, such as its porosity and catalytic activity, can be tuned by modifying the triiodonaphthalene linker.

Table 3: Examples of Organometallic Complexes with Triiodonaphthalene-based Ligands

Triiodonaphthalene-based LigandMetal CenterComplex TypePotential Application
1,3,5-TriiodonaphthalenePalladium(0)π-ComplexCatalyst for cross-coupling reactions
1,3,5-Tris(4-pyridylethynyl)naphthaleneRuthenium(II)Coordination PolymerLuminescent sensor, photocatalyst
1,3,5-Tris(4-carboxyphenylethynyl)naphthaleneZinc(II)Metal-Organic Framework (MOF)Gas storage, catalysis
1,8-Bis(iodomagnesio)naphthalene-Grignard ReagentIntermediate for organic synthesis acs.org

The study of organometallic complexes incorporating triiodonaphthalene ligands is an active area of research, with the potential to yield novel materials with a wide range of applications.

Polymerization and Oligomerization Involving Triiodonaphthalene Monomers

Functionalized triiodonaphthalene derivatives can serve as monomers for the synthesis of novel polymers and oligomers with unique properties. The rigid and planar structure of the naphthalene core, combined with the ability to introduce various functional groups, makes triiodonaphthalene an attractive building block for creating well-defined polymeric materials.

One approach to polymerization involves the use of cross-coupling reactions to link functionalized triiodonaphthalene monomers. For example, a diethynyl-substituted triiodonaphthalene derivative can undergo polymerization through coupling reactions to form a conjugated polymer. The properties of the resulting polymer, such as its conductivity and optical properties, can be tuned by varying the nature of the substituents on the naphthalene ring.

Naphthalene-containing polymers have been synthesized for various applications, including as catalytic supports. nih.gov For instance, polymers can be prepared by the crosslinking of naphthalene with agents like formaldehyde (B43269) dimethyl acetal. nih.gov Functionalization of these polymers, for example with sulfonic acid groups, can create solid acid catalysts. nih.gov

Another strategy involves the polymerization of naphthalene diimide-based monomers, which can lead to n-type conjugated copolymers with controlled molecular weights and narrow polydispersities. acs.orgrsc.org While not directly starting from triiodonaphthalene, these studies highlight the potential of functionalized naphthalene units in creating advanced polymeric materials. acs.orgrsc.org

Table 4: Polymerization Approaches with Naphthalene-based Monomers

Monomer TypePolymerization MethodResulting Polymer TypePotential Properties and Applications
Diethynyl-substituted TriiodonaphthaleneOxidative CouplingConjugated PolymerSemiconductor, conductive material
Naphthalene with crosslinking agentFriedel-Crafts AlkylationCrosslinked Polymer NetworkCatalytic support, adsorbent nih.gov
Hydroxyl-functionalized Naphthalene DimersPolycondensationPolyester or PolyetherHigh-performance plastics google.com
Amine-functionalized NaphthaleneElectropolymerizationConducting PolymerBiosensor matrix rsc.org

The development of new polymerization methods and the design of novel triiodonaphthalene-based monomers are expected to lead to the creation of a new generation of high-performance polymers with applications in a wide range of fields, from electronics to catalysis.

Potential Applications in Emerging Technologies and Advanced Materials Non Clinical Focus

Role of Triiodonaphthalene Derivatives in Optoelectronic Materials Development

While direct research on the optoelectronic applications of triiodonaphthalene is limited, the properties of related organic semiconductors suggest its potential in this field. Organic semiconductors are pivotal in the development of flexible and cost-effective electronic devices. The performance of these materials is heavily influenced by their molecular structure, which dictates properties like charge carrier mobility and energy levels (HOMO/LUMO). rsc.orgresearchgate.net

The substitution of iodine atoms onto an aromatic core, such as naphthalene (B1677914), can significantly modify its electronic characteristics. evitachem.comnih.gov Iodine, being a large and polarizable atom, can influence the intermolecular interactions and the solid-state packing of the molecules, which are crucial for efficient charge transport. Studies on other halogenated naphthalene derivatives have shown that such substitutions can tune the electronic properties for specific applications. beilstein-journals.org For instance, the introduction of iodine atoms is known to increase the electron density of the aromatic system, which can affect its reactivity and potential for forming charge-transfer complexes, a key aspect in some optoelectronic devices. evitachem.comrsc.org

The synthesis and characterization of various aromatic diimides, including those based on naphthalene, have demonstrated that modifying the aromatic core is an effective strategy for creating new materials for (opto)electronic applications. beilstein-journals.org These materials exhibit interesting optical and electronic properties, such as absorbing and emitting light in the visible region and undergoing reversible reduction-oxidation processes. beilstein-journals.org Although specific data for triiodonaphthalene is not available, it is plausible that its unique electronic and steric properties could be harnessed in the design of novel organic semiconductors. Further research into the synthesis and optoelectronic characterization of triiodonaphthalene derivatives is necessary to fully explore their potential in this area. nih.gov

Integration into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where triiodonaphthalene derivatives could find significant applications. nih.gov The self-assembly of molecules into well-defined architectures is fundamental to creating new materials with tailored properties. frontiersin.org A crucial interaction in this context is the halogen bond, a directional non-covalent interaction where a halogen atom acts as an electrophilic species. pharmaguideline.commdpi.com

Iodine atoms, particularly when attached to an electron-withdrawing group, are excellent halogen bond donors. nih.gov This property has been extensively utilized in crystal engineering to construct complex supramolecular assemblies. mdpi.com For example, co-crystals have been formed between 1,4-diiodoperchlorobenzene and naphthalene, where the primary interaction holding the structure together is a π-type halogen bond between the iodine and the electron-rich naphthalene ring. nih.gov This demonstrates the ability of iodinated compounds to direct the assembly of aromatic systems.

Given that triiodonaphthalene possesses three iodine atoms, it has the potential to act as a powerful, multi-directional building block in supramolecular chemistry. These iodine atoms can form strong and directional halogen bonds with a variety of halogen bond acceptors, including nitrogen, oxygen, and even other aromatic systems. mdpi.comnih.gov This could enable the construction of intricate and robust one-, two-, or three-dimensional networks. The self-assembly of such structures could be further influenced by other non-covalent forces like π–π stacking interactions between the naphthalene cores. nih.gov The ability to control the assembly of molecules is critical for the development of functional materials such as liquid crystals and porous solids. pharmaguideline.comrsc.org

Utilization as Advanced Chemical Probes or Reagents

While specific applications of triiodonaphthalene as a chemical probe have not been extensively reported, its chemical properties suggest potential in this area. Chemical probes are small molecules used to study and manipulate biological systems or other chemical processes. theiet.org Derivatization reagents are used to chemically modify an analyte to enhance its detection or separation in analytical techniques like HPLC. researchgate.netlibretexts.org

The iodine atoms in triiodonaphthalene are potential leaving groups in nucleophilic substitution reactions and can participate in various palladium-catalyzed cross-coupling reactions. evitachem.com This reactivity makes triiodonaphthalene a potential precursor for the synthesis of more complex naphthalene derivatives with specific functionalities. By acting as a scaffold, it could be used to create libraries of compounds for screening in drug discovery or materials science.

Furthermore, the interaction of the iodinated naphthalene system with other molecules could be exploited for sensing applications. For instance, changes in the fluorescence or electrochemical properties of a triiodonaphthalene derivative upon binding to a specific analyte could form the basis of a chemical sensor. nih.gov The heavy iodine atoms could also be useful in X-ray-based analytical techniques, potentially acting as a contrast agent or a heavy-atom label in structural studies. The development of triiodonaphthalene-based probes would require synthetic modification to incorporate reporter groups or specific binding moieties.

Environmental Research on Degradation Mechanisms of Organoiodine Compounds

The environmental fate of organoiodine compounds is an area of growing concern and research. ethz.ch While many halogenated aromatic compounds are known for their persistence in the environment, studies have shown that microbial degradation of such pollutants is possible. wikipedia.orgnih.gov

Naphthalene itself is known to be biodegradable by various microorganisms under both aerobic and anaerobic conditions. mdpi.comfrontiersin.org The degradation pathways often involve the initial oxidation of the aromatic ring by oxygenase enzymes. nih.gov Polychlorinated naphthalenes (PCNs) are known persistent organic pollutants, and their environmental behavior has been studied more extensively than their iodinated counterparts. oaepublish.comlsrca.on.canih.gov

Research on the biodegradation of other halogenated compounds provides some insight into the potential fate of triiodonaphthalene. For instance, recent studies have shown that reductive dehalogenation of bromine and iodine on aromatic pesticides can occur under anaerobic conditions. wikipedia.org This suggests that microorganisms may possess the enzymatic machinery to cleave the carbon-iodine bond in triiodonaphthalene. The degradation of polycyclic aromatic hydrocarbons (PAHs) can also be initiated by photolytic processes, where exposure to light can lead to their transformation. pharmaguideline.comresearchgate.net The presence of iodine atoms may influence the photolytic stability of the naphthalene core.

However, specific studies on the degradation mechanisms, rates, and potential transformation products of triiodonaphthalene are lacking. Research is needed to understand its persistence, bioaccumulation potential, and toxicity to environmental organisms to fully assess its environmental impact. ethz.chlsrca.on.ca

Future Research Directions and Unexplored Avenues for Triiodonaphthalene

Development of Asymmetric Synthesis Routes for Chiral Triiodonaphthalene Derivatives

The creation of molecules in an enantiomerically pure form is a cornerstone of modern chemical synthesis, particularly for applications in pharmacology and materials science. kashanu.ac.ir Asymmetric synthesis, the process of selectively producing one of two enantiomers, remains a significant challenge and a vibrant area of research. slideshare.net For polysubstituted naphthalene (B1677914) derivatives, introducing chirality can lead to materials with unique chiroptical properties or drug candidates with specific biological activities. chemistryviews.org

Currently, the synthesis of chiral triiodonaphthalene derivatives is a largely unexplored field. Future research should focus on developing stereoselective methods to introduce chirality. Potential strategies could include:

Chiral Catalysis: Employing chiral transition-metal catalysts or organocatalysts to direct the iodination of a naphthalene precursor or to facilitate reactions on a pre-functionalized triiodonaphthalene. frontiersin.org Research into the enantioselective synthesis of other axially chiral compounds, such as N-C atropisomers, has demonstrated the efficacy of chiral phosphoric acids in achieving high enantioselectivity through a concerted control strategy involving multiple non-covalent interactions. nih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a naphthalene-based starting material to direct subsequent iodination steps, followed by the removal of the auxiliary. This is a well-established strategy in asymmetric synthesis. youtube.com

Kinetic Resolution: Developing enzymatic or catalytic systems that can selectively react with one enantiomer of a racemic triiodonaphthalene mixture, allowing for the separation of the unreacted, enantiopure isomer.

Recent advancements in synthesizing tri-axis naphthalenes with excellent enantioselectivities via Diels-Alder reactions highlight the potential for creating complex, multi-axis chiral systems based on the naphthalene core. chemistryviews.org A successful asymmetric synthesis could yield novel chiral ligands, catalysts, or materials with applications in circularly polarized luminescence. chemistryviews.org

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Advantage Reference
Chiral Catalysis Use of a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome of a reaction. High catalytic turnover, potential for high enantiomeric excess (ee). frontiersin.org
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. Predictable stereochemical control based on the auxiliary's structure. youtube.com
Kinetic Resolution One enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation. Applicable for separating existing racemic mixtures. frontiersin.org

Exploration of Triiodonaphthalene in Catalysis and Organocatalysis

The iodine atoms on the triiodonaphthalene molecule are not merely passive substituents; they can actively participate in chemical reactions through halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base. nih.govfrontiersin.org This interaction has emerged as a powerful tool in organocatalysis. nih.gov

Future research could explore triiodonaphthalene's role as a halogen-bond donor catalyst. The three iodine atoms could potentially engage in multiple halogen bonds simultaneously, leading to strong and specific activation of substrates. This could be particularly effective in reactions such as:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org

Diels-Alder Reactions: Activating dienophiles for cycloaddition reactions. nih.gov

Friedel-Crafts Reactions: Theoretical studies have shown that iodine-based halogen bond donors can effectively catalyze Friedel-Crafts reactions, with iodine(III)-based donors showing higher activity. rsc.org

The development of bidentate iodine-based organocatalysts has shown marked outperformance compared to monodentate variants, suggesting that a multi-iodinated scaffold like triiodonaphthalene could exhibit potent catalytic activity. nih.gov Furthermore, the field of organocatalysis is rapidly expanding, with various activation modes being discovered, providing a rich context for investigating the unique potential of poly-iodinated systems. beilstein-journals.orgnobelprize.org

Integration with Nanoscience for Advanced Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that surpass those of their individual constituents. nih.govfrontiersin.org Triiodonaphthalene is an attractive candidate for creating novel hybrid materials due to its aromatic structure, which facilitates π-π stacking with carbon nanomaterials, and its iodine atoms, which can modulate electronic properties or serve as binding sites. mdpi.com

Unexplored avenues include:

Functionalization of Carbon Nanotubes (CNTs) and Graphene: Non-covalent functionalization of CNTs with polyaromatic molecules like phthalocyanines is a known method to create hybrid materials for sensor applications. mdpi.com Triiodonaphthalene could be adsorbed onto the surface of CNTs or graphene, potentially altering their electronic band structure and enhancing their sensitivity for detecting specific analytes.

Surface Modification of Nanoparticles: Triiodonaphthalene could be used to functionalize the surface of metallic or metal oxide nanoparticles. justia.comgoogle.com This could lead to materials with enhanced catalytic activity, improved stability, or novel optical properties. For example, palladium nanoparticles supported on functionalized materials have shown high catalytic activity for various cross-coupling reactions. acs.orgacs.org

Development of Sensor Arrays: The sensor response of hybrid materials often depends on the specific interaction between the analyte and the functional molecule. mdpi.com Different isomers of triiodonaphthalene, when integrated into hybrid materials, might exhibit distinct responses to various analytes, enabling the creation of selective sensor arrays.

The combination of triiodonaphthalene with silica (B1680970) nanoparticles is another promising direction, as silica-based hybrid systems are recognized for their biocompatibility and versatility in applications like bioimaging and drug delivery. nih.gov

Theoretical Prediction of Novel Reactivities and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for predicting the structures, properties, and reactivities of molecules before engaging in potentially costly and time-consuming laboratory synthesis. genci.fr For triiodonaphthalene, theoretical studies can illuminate several unexplored aspects.

Future computational research should focus on:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential surface can identify the electrophilic σ-holes on the iodine atoms and predict the strength and directionality of potential halogen bonds. nih.gov This can guide the design of triiodonaphthalene-based catalysts.

Predicting Reaction Mechanisms: DFT calculations can model transition states and determine activation energies for reactions involving triiodonaphthalene, offering insights into its potential catalytic pathways or its reactivity as a substrate.

Simulating Hybrid Material Interfaces: Quantum-chemical modeling can be used to understand the electronic interactions between triiodonaphthalene and nanomaterial surfaces, such as CNTs. mdpi.com This can predict changes in electronic properties, like the band gap, which are crucial for sensor and electronic device applications.

Exploring Excited-State Properties: Time-dependent DFT (TD-DFT) can predict the photophysical properties of triiodonaphthalene and its derivatives, which is essential for applications in optoelectronics and photochemistry.

By systematically studying the compound through computational methods, researchers can generate hypotheses and identify the most promising avenues for experimental investigation, accelerating the discovery of new applications for triiodonaphthalene. researchgate.netmdpi.com

Table 2: Predicted Molecular Properties for a Representative Iodonaphthalene Note: As specific computational data for triiodonaphthalene isomers is not readily available in the searched literature, this table presents a hypothetical example based on typical DFT outputs for halogenated aromatic compounds to illustrate the type of data that can be generated.

Property Predicted Value/Descriptor Significance Reference
C-I Bond Length ~2.10 Å Influences reactivity and vibrational spectra. researchgate.net
Naphthalene Ring C-C Bond Lengths ~1.37 - 1.43 Å Indicates degree of aromaticity and potential strain. mdpi.com
Mulliken Charge on Iodine Slightly positive Confirms the presence of a σ-hole, essential for halogen bonding. mdpi.com
HOMO-LUMO Gap ~4.5 eV (Example value) Relates to electronic excitability and chemical reactivity. mdpi.com

Q & A

Q. Q1. What are the validated synthesis protocols for triiodo-naphthalene, and how can its purity be confirmed?

Triiodo-naphthalene synthesis typically involves electrophilic iodination of naphthalene derivatives using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HNO₃) under controlled conditions. Key steps include:

  • Reaction Optimization : Temperature (40–60°C) and solvent selection (e.g., acetic acid or CCl₄) to minimize polyiodination byproducts .
  • Purification : Column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate) to isolate the triiodo isomer.
  • Characterization :
    • Spectroscopy : Compare FT-IR peaks (C-I stretch: 500–600 cm⁻¹) and ¹H/¹³C NMR shifts with reference data from NIST Chemistry WebBook .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M]⁺ at m/z 408 for C₁₀H₅I₃) and fragmentation patterns .
    • Melting Point Analysis : Cross-check with literature values (e.g., 180–185°C) to confirm crystallinity .

Basic Research: Toxicity Study Design

Q. Q2. What experimental parameters are critical for assessing the inhalation toxicity of triiodo-naphthalene in rodent models?

Key considerations include:

  • Exposure Regimen : Use a whole-body inhalation chamber with aerosolized triiodo-naphthalene at concentrations ≤ 50 mg/m³ (based on naphthalene toxicity thresholds) .
  • Control Groups : Include sham-exposed animals and a positive control (e.g., naphthalene) to validate assay sensitivity.
  • Outcome Metrics :
    • Histopathology : Evaluate lung, liver, and kidney tissues for oxidative stress markers (e.g., glutathione depletion) .
    • Biomarkers : Quantify urinary metabolites (e.g., 1,2-dihydroxy-naphthalene) via HPLC-MS .
  • Risk of Bias Mitigation : Randomize dose allocation, blind personnel to exposure groups, and report attrition rates transparently (see Table C-7, ).

Advanced Research: Mechanistic Studies

Q. Q3. How can computational modeling elucidate the reaction pathways of triiodo-naphthalene in catalytic systems?

  • Density Functional Theory (DFT) : Calculate activation energies for deiodination or coupling reactions. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
  • In Situ Spectroscopy : Use time-resolved Raman or XAS to monitor iodine release during thermocatalytic degradation .
  • Data Integration : Cross-reference computational predictions with GC-MS profiles of reaction intermediates (e.g., diiodo-naphthalene) .

Advanced Research: Data Contradictions

Q. Q4. How should researchers address discrepancies in reported cytotoxicity data for triiodo-naphthalene?

  • Systematic Review : Apply inclusion criteria (Table B-1, ) to filter studies by route (e.g., oral vs. dermal) and outcome (e.g., hepatic effects).
  • Bias Assessment : Use tiered risk-of-bias frameworks (Table C-6, ). Prioritize studies with:
    • High Confidence : Randomized dosing, blinded outcome assessment, and complete data reporting .
    • Low Confidence : Unreplicated results or incomplete exposure characterization.
  • Meta-Analysis : Pool data using fixed/random-effects models, adjusting for variables like species (rat vs. mouse) or exposure duration .

Advanced Research: Environmental Fate

Q. Q5. What methodologies quantify triiodo-naphthalene’s persistence in aquatic ecosystems?

  • Sediment-Water Partitioning : Measure log Kow values via shake-flask experiments (expected log Kow > 5 due to iodine’s hydrophobicity) .
  • Degradation Kinetics : Use LC-MS/MS to track half-lives under UV irradiation (photolysis) or microbial action (OECD 301F test) .
  • Field Monitoring : Deploy passive samplers (e.g., SPMD) in industrial effluents and analyze via GC-ECD .

Basic Research: Spectroscopic Standards

Q. Q6. How are reference spectra for triiodo-naphthalene curated in authoritative databases?

NIST maintains standardized spectra under the following protocols:

  • Calibration : Use high-purity (>99%) triiodo-naphthalene synthesized via validated routes .
  • Data Collection : Record spectra at controlled temperatures (25°C) and humidity (<10% RH) to minimize artifacts .
  • Peer Review : Cross-validate results across multiple labs before inclusion in the WebBook .

Tables for Methodological Reference

Q. Table 1. Risk of Bias Criteria for In Vivo Studies (Adapted from )

Bias Type Key Question
Selection BiasWas dose allocation randomized?
Performance BiasWere personnel blinded to exposure groups?
Detection BiasWas outcome assessment standardized?

Table 2. NIST-Recommended Characterization Techniques

Technique Parameter Measured Acceptable Error
FT-IRC-I bond vibration±2 cm⁻¹
GC-MSMolecular ion detection±0.1 Da
DSCMelting point±0.5°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.